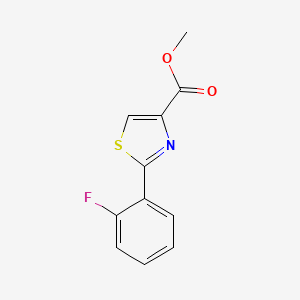

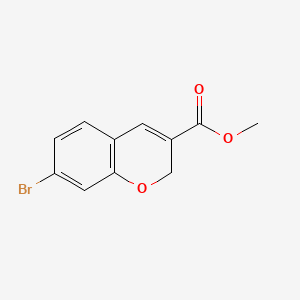

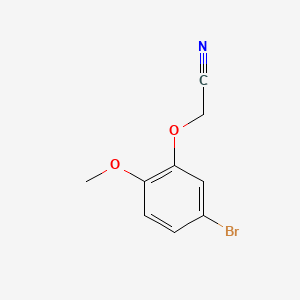

methyl 7-bromo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

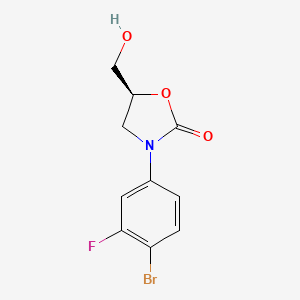

Methyl 7-bromo-2H-chromene-3-carboxylate (MBC) is a type of synthetic organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. MBC belongs to the class of chromene compounds, which are heterocyclic compounds containing a six-membered ring with two double bonds and one oxygen atom. MBC has been found to exhibit a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Chromene Compounds in Synthetic Organic Chemistry

Chromene derivatives, including compounds similar to methyl 7-bromo-2H-chromene-3-carboxylate, play a crucial role in synthetic organic chemistry. These compounds serve as pivotal building blocks and intermediates in the synthesis of a wide array of bioactive molecules and natural products. For instance, hydroxycoumarins, a class closely related to chromenes, have shown significant importance due to their varied chemical, photochemical, and biological properties (Yoda, 2020). The versatility of these compounds is highlighted by their applications in generating heterocyclic compounds such as pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives, which have potential uses in pharmacology and other fields.

Applications in Medicinal Chemistry

Chromene derivatives have been the focus of medicinal chemistry due to their potential therapeutic properties. The structural motif of chromenes is found in various pharmacologically active compounds, suggesting that this compound could serve as a precursor for developing new drugs. Research into compounds like 6H-Benzo[c]chromen-6-ones, which share a similar chromene core, has been driven by their pharmacological importance, leading to synthetic protocols aimed at accessing these complex structures for further biological evaluation (Mazimba, 2016).

Role in Material Science

Beyond pharmacology, chromene derivatives exhibit potential in material science, particularly in the development of advanced materials with specific functionalities. For example, the study of carboxylated fullerenes sheds light on the importance of functionalized organic compounds in creating nanomodifiers for polyelectrolytes, which have applications in nanotechnology, medicine, and agriculture (Semenov et al., 2017). This research trajectory suggests that this compound could be explored for similar applications, given its functionalizable structure.

properties

IUPAC Name |

methyl 7-bromo-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWPEQBSXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676474 |

Source

|

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263285-65-9 |

Source

|

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)